molecular formula C6H12Br2 B1618359 1,5-Dibromohexane CAS No. 627-96-3

1,5-Dibromohexane

Cat. No. B1618359
CAS RN: 627-96-3
M. Wt: 243.97 g/mol
InChI Key: FINUUDAOCYEWBV-UHFFFAOYSA-N
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Description

1,5-Dibromohexane is a chemical compound with the molecular formula C6H12Br2 . It is also known by other names such as 1,5-Dibromhexan in German, Hexane, 1,5-dibromo- in French .


Molecular Structure Analysis

The molecular structure of 1,5-Dibromohexane consists of a hexane (six carbon atoms) with bromine atoms attached to the first and fifth carbon atoms . The average mass of the molecule is 243.967 Da and the monoisotopic mass is 241.930557 Da .

Scientific Research Applications

Electrochemical Reduction Studies

  • Electrochemical Reduction at Silver Cathodes : 1,5-Dibromohexane undergoes electrochemical reduction at silver cathodes in dimethylformamide, exhibiting unique reduction characteristics compared to similar compounds. This process is crucial for understanding the electrochemical behaviors of such compounds (Martin et al., 2015).

Molecular Conformation and Vibrational Analysis

  • Vibrational Spectra and Molecular Conformations : The vibrational spectra of 1,5-dibromohexane have been analyzed to understand its molecular conformations in different states. This research is significant for grasping the physical and chemical properties of the molecule (Sakakibara et al., 1981).

Organometallic Chemistry

  • Synthesis and Structure in Organometallic Chemistry : The compound plays a role in the synthesis of bifunctional zinc compounds, an area vital for advancements in organometallic chemistry (Freijee et al., 1982).

Solid-State NMR Studies

  • Solid-State NMR Investigations : Solid-state NMR spectroscopy has been used to investigate the properties of 1,5-Dibromohexane in urea inclusion compounds, providing insights into the guest dynamics and conformational order of such molecules (Yang & Müller, 2007).

Use in Crosslinked Polymers

  • Hydrogel Synthesis : 1,5-Dibromohexane is used as a crosslinking agent in the synthesis of crosslinked carboxymethylpullulan, a component in creating hydrogels with potential pharmaceutical applications (Legros et al., 2008).

Conformational Analysis in Chemistry

  • Conformation Analysis : The compound's conformational aspects have been studied, aiding in understanding its chemical behavior in various reactions and its interaction with other molecules (Crowder, 1983).

Safety And Hazards

1,5-Dibromohexane is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,5-dibromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINUUDAOCYEWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337580
Record name 1,5-Dibromohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromohexane

CAS RN

627-96-3
Record name 1,5-Dibromohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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